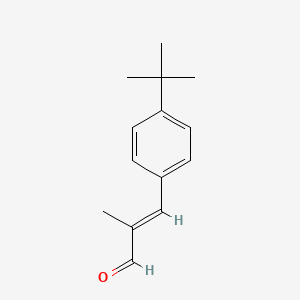

p-tert-Butyl-2-methylcinnamaldehyde

Description

Structural and Synthetic Significance in Organic Chemistry

The molecular structure of p-tert-Butyl-2-methylcinnamaldehyde is characterized by an α,β-unsaturated aldehyde conjugated with a benzene (B151609) ring. Two key substitutions on this basic cinnamaldehyde (B126680) framework significantly influence its chemical nature.

The α-Methyl Group: A methyl group is attached to the carbon atom alpha to the aldehyde's carbonyl group. The presence of this α-substituent modifies the electronic properties and steric environment of the conjugated system. Research on related α-methyl cinnamaldehydes suggests that this substitution can influence biological activity, such as inhibiting biofilm formation, without necessarily affecting cell growth, which is a desirable characteristic for reducing the risk of drug resistance. nih.gov

The primary synthetic route to this compound and its analogs is the crossed-aldol condensation . ncert.nic.inmasterorganicchemistry.com This reaction involves the base-catalyzed condensation between a substituted benzaldehyde (B42025) and an aliphatic aldehyde. ncert.nic.in In this specific case, the synthesis proceeds via the reaction of 4-tert-butylbenzaldehyde (B1265539) with propanal .

The general mechanism for this base-catalyzed reaction is as follows:

A base (e.g., hydroxide) removes an acidic α-hydrogen from propanal to form a resonance-stabilized enolate.

The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde.

The resulting alkoxide intermediate is protonated, typically by the solvent, to form a β-hydroxy aldehyde (the aldol (B89426) addition product).

Upon heating, this intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated aldehyde product, this compound. masterorganicchemistry.com

This synthetic pathway is significant in industrial applications, such as the production of fragrances. Controlling the reaction conditions is crucial to favor the crossed-aldol product over the self-condensation of propanal.

Contextualization within the Cinnamaldehyde Family of Chemical Compounds

This compound belongs to the cinnamaldehyde family of organic compounds. The parent and simplest member of this family is cinnamaldehyde , an organic compound with the formula C₆H₅CH=CHCHO. rsc.org

Comparison of Key Cinnamaldehyde Structures

| Compound | Structure | Key Features |

| Cinnamaldehyde | Phenyl group, unsubstituted α,β-unsaturated aldehyde. rsc.org | The foundational structure of the family. |

| α-Methylcinnamaldehyde | Methyl group at the α-position. nih.gov | Increased steric bulk near the aldehyde group. |

| p-tert-Butylcinnamaldehyde | tert-Butyl group at the para-position of the phenyl ring. rsc.org | Increased steric bulk on the phenyl ring. |

| This compound | Both a para-tert-butyl group and an α-methyl group. nih.gov | Combines the structural features of the above derivatives. |

The core structure of the family is a phenyl group attached to a prop-2-enal moiety. prepchem.com These compounds are classified as phenylpropanoids. Cinnamaldehyde itself is a naturally occurring compound responsible for the characteristic flavor and odor of cinnamon. rsc.org

The derivatives within this family are distinguished by the type and position of substituents on the phenyl ring or the propenal chain. These substitutions are synthetically introduced to modulate the molecule's properties. In the case of this compound, the addition of the bulky tert-butyl group and the α-methyl group alters its properties compared to the parent cinnamaldehyde. The steric and electronic effects of these alkyl groups impact the molecule's reactivity, particularly at the C=C double bond and the carbonyl group. For example, while cinnamaldehyde can readily react with thiols at both the carbonyl and the double bond, the reactivity of its derivatives can be altered by such substitutions. nih.govresearchgate.netnih.gov These modifications are often tailored for specific industrial uses, notably in the fragrance industry to create particular scent profiles, such as floral or lily-of-the-valley notes. google.commdpi.com

Structure

3D Structure

Properties

CAS No. |

180850-14-0 |

|---|---|

Molecular Formula |

C14H18O |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

(E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C14H18O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-10H,1-4H3/b11-9+ |

InChI Key |

ZZSXZEFWZXSQPX-PKNBQFBNSA-N |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(C)(C)C)/C=O |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(C)(C)C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Catalytic Transformations of P Tert Butyl 2 Methylcinnamaldehyde

Direct Synthetic Pathways

The industrial synthesis of p-tert-butyl-2-methylcinnamaldehyde and its precursors relies heavily on well-established organic reactions, particularly condensation and catalytic methods.

The primary route to this compound is through a cross-aldol condensation reaction. This involves the reaction of p-tert-butylbenzaldehyde with propanal. The industrial process for producing the closely related fragrance compound Lilial® (p-tert-butyl-α-methyldihydrocinnamaldehyde) utilizes this condensation as the initial step to form this compound, which is then hydrogenated. google.com

A common industrial challenge in this cross-aldol condensation is the self-condensation of propanal, which leads to the formation of 2-methyl-2-pentenal (B83557) as an undesired byproduct. To minimize this side reaction and improve selectivity for the desired cross-condensation product, an excess of p-tert-butylbenzaldehyde is often used. A Chinese patent describes a preparation method where p-tert-butyl-benzaldehyde, methanol, and a sodium hydroxide (B78521) solution are reacted with n-propanal. google.com After the condensation, the reaction is stopped by adjusting the pH, and the resulting p-tert-butyl-alpha-methyl phenyl acrolein is purified. google.com

Research has explored the use of ionic liquids as a medium for this condensation to enhance selectivity and reduce waste. In one study, piperidine (B6355638) was used as a base catalyst in ionic liquids for the reaction between 4-tert-butylbenzaldehyde (B1265539) and propanal. This approach significantly suppressed the self-aldol condensation of propanal, leading to higher selectivity for the desired this compound, even at high conversions of the starting benzaldehyde (B42025), without requiring a large excess of it. The insolubility of the product in the ionic liquid also helps to prevent further reactions.

It is important to note that aldehydes with alpha-hydrogens, like 2-methylpropanal, can be challenging substrates for aldol (B89426) condensation due to steric hindrance and the instability of the resulting carbanion. quora.com However, the reaction between an aromatic aldehyde lacking an alpha-hydrogen (like p-tert-butylbenzaldehyde) and an enolizable aldehyde (like propanal) is a specific type of cross-aldol reaction known as a Claisen-Schmidt condensation, which is generally more controlled. quora.com

Catalytic methods are integral to the synthesis of both the precursors and the final α,β-unsaturated aldehyde product. The synthesis of the key precursor, p-tert-butylbenzaldehyde, can be achieved through the catalytic oxidation of p-tert-butyltoluene. One patented method employs a normal atmosphere heterogeneous catalytic oxidation process. patsnap.com In this approach, p-tert-butyltoluene is reacted with oxygen in an acetonitrile (B52724) solution, using n-hydroxyphthalimide (B41947) as a free radical initiator and a cobalt-loaded or cobalt- and manganese-loaded mesoporous molecular sieve as the catalyst. patsnap.com This direct oxidation avoids the multi-step processes of oxidation to carboxylic acid followed by esterification and hydrogenation. patsnap.com

The synthesis of α,β-unsaturated aldehydes, in general, has been the subject of extensive research. Organocatalysis, for instance, offers a metal-free approach. One study demonstrated the direct synthesis of p-methyl benzaldehyde from acetaldehyde (B116499) using an organic amine catalyst, proceeding through an enamine-iminium intermediate mechanism followed by dehydrogenation. nih.gov While not specific to this compound, this highlights the potential of organocatalysis in similar transformations.

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis offers a powerful and stereoselective alternative for the transformation of this compound, particularly for producing chiral saturated aldehydes that are valuable in the fragrance industry.

Ene-reductases, specifically from the 'Old Yellow Enzyme' (OYE) family of flavoproteins, are highly effective in catalyzing the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes like this compound. nih.gov This biocatalytic reduction is a key step in the chemo-enzymatic synthesis of optically active α-methyl dihydrocinnamaldehyde derivatives, such as Lilial™. nih.govresearchgate.net

Studies have shown that various ene-reductases can produce the corresponding saturated aldehyde with high enantiomeric excess (e.e.). For instance, the bioreduction of the p-tert-butyl substituted α-methyl cinnamaldehyde (B126680) using OYE isoenzymes 1-3 from Saccharomyces cerevisiae can yield the (S)-enantiomer of the saturated aldehyde in over 95% e.e. and with quantitative yield. nih.gov Similarly, nicotinamide (B372718) 2-cyclohexene-1-one reductase (NCR) from Zymomonas mobilis and the OYE homolog YqjM from Bacillus subtilis are also effective catalysts for this transformation. researchgate.net While YqjM from Bacillus subtilis tends to produce the (R)-enantiomer, OYEs from yeast and NCR from Zymomonas mobilis favor the formation of the (S)-enantiomer. researchgate.net

The general reaction is summarized in the table below:

| Ene-Reductase Source | Product Enantiomer | Max. Enantiomeric Excess (e.e.) |

| Saccharomyces cerevisiae (OYE1-3) | (S) | >95% nih.gov |

| Zymomonas mobilis (NCR) | (S) | up to 97% researchgate.net |

| Bacillus subtilis (YqjM) | (R) | up to 53% researchgate.net |

This table presents data for the bioreduction of α-methylcinnamaldehyde derivatives, including this compound.

Whole-cell biocatalysis using microorganisms that naturally express or are engineered to overexpress ene-reductases is a common strategy.

Saccharomyces cerevisiae (Baker's yeast) is a well-known source of OYE isoenzymes (OYE1-3) and has been widely used for the asymmetric reduction of cinnamaldehyde derivatives. researchgate.netresearchgate.net The use of whole cells of S. cerevisiae can, however, lead to the over-reduction of the desired aldehyde product to the corresponding saturated alcohol due to the activity of endogenous alcohol dehydrogenases. nih.gov

Zymomonas mobilis possesses the ene-reductase NCR, which has demonstrated high enantioselectivity in furnishing the (S)-aldehyde. researchgate.net Research on Z. mobilis has also shown its ability to transform benzaldehyde into benzyl (B1604629) alcohol, indicating its inherent reductase capabilities that can be harnessed for related substrates. nih.gov

Bacillus subtilis contains the OYE homolog YqjM, which provides access to the (R)-enantiomer of the saturated aldehyde, albeit with generally lower enantioselectivity compared to the yeast enzymes for the (S)-enantiomer. researchgate.net

The choice of microorganism or isolated enzyme is therefore critical in determining the stereochemical outcome of the bioreduction.

The efficiency and selectivity of the biocatalytic reduction of this compound can be significantly influenced by reaction conditions.

In the bioreduction of α-methylcinnamaldehyde derivatives, the use of tert-butyl methyl ether (t-BuOMe) as a co-solvent at a concentration of 20% (v/v) was found to be optimal. nih.govresearchgate.net This addition led to a significant increase in stereoselectivity for several ene-reductases. researchgate.net While high concentrations of co-solvents can sometimes lead to decreased enzyme activity, an optimal balance can be found to maximize both yield and enantiomeric excess. researchgate.net General principles for optimizing biocatalysis in organic solvents suggest that the polarity of the solvent and the microenvironment of the enzyme should be carefully matched with the polarities of the substrate and product. nih.gov

The effect of a co-solvent on a representative ene-reductase reaction is detailed in the table below:

| Co-solvent (t-BuOMe) Conc. (v/v) | Relative Reaction Rate | Enantiomeric Excess (e.e.) |

| 0% | High | Moderate |

| 10% | Moderate | High |

| 20% | Optimal Balance | >95% nih.govresearchgate.net |

| >30% | Decreasing | High |

This table illustrates the general trend of co-solvent effects on the bioreduction of α-methylcinnamaldehyde derivatives by ene-reductases like OYE3. researchgate.net

Asymmetric Synthesis and Stereocontrol Strategies

The creation of chiral centers with a high degree of stereocontrol is a central theme in modern organic synthesis. For derivatives of this compound, this is particularly relevant for producing compounds with specific olfactory properties or biological activities. Asymmetric synthesis and stereocontrol strategies focus on influencing the three-dimensional arrangement of atoms in the target molecule.

Diastereoselective and Enantioselective Transformations of this compound Derivatives

Diastereoselective and enantioselective reactions are fundamental in creating specific stereoisomers from prochiral precursors like this compound. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preference for one enantiomer. cureffi.orgmasterorganicchemistry.com These transformations often rely on the inherent stereochemistry of the starting material or the use of chiral auxiliaries or catalysts to direct the reaction pathway. cureffi.org

The stereochemical outcome of reactions can be highly dependent on steric hindrance. For instance, in epoxidation reactions, a bulky substituent on one face of a molecule can direct the incoming reagent to the opposite, less hindered face, resulting in high diastereoselectivity. cureffi.org Conversely, directing groups, such as a hydroxyl group, can form hydrogen bonds with the reagent, favoring its approach from the same face and leading to the opposite diastereomer. cureffi.org

In the context of α,β-unsaturated aldehydes, asymmetric transformations can introduce chirality at the α or β positions. For example, enantioselective additions to the double bond or the carbonyl group can generate valuable chiral building blocks. The development of such transformations is an active area of research, aiming to provide efficient routes to enantiomerically pure compounds.

Chiral Catalysis in Reactions Involving this compound

Chiral catalysis is a powerful tool for achieving high enantioselectivity in chemical reactions. beilstein-journals.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various types of chiral catalysts, including metal complexes and organocatalysts, have been developed for a wide range of transformations. mdpi.commdpi.com

Phase-transfer catalysis (PTC) is one such method that has proven effective for the asymmetric α-alkylation of carbonyl compounds. beilstein-journals.orgresearchgate.netfrontiersin.org In this technique, a chiral phase-transfer catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. beilstein-journals.org The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer. For instance, the α-alkylation of specific malonates using a chiral phase-transfer catalyst has been shown to produce α-methyl-α-alkylmalonates with high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee). researchgate.netfrontiersin.orgnih.gov

The choice of catalyst, solvent, and base can significantly influence both the yield and the enantioselectivity of the reaction. nih.gov Research has shown that binaphthyl-modified chiral quaternary ammonium salts are effective catalysts for the asymmetric synthesis of α,α-dialkylmalonates. nih.gov Furthermore, transition-metal-catalyzed C-H activation reactions represent another frontier in stereoselective synthesis, offering novel routes to complex molecules. rsc.org

Derivatization and Functionalization Reactions

The chemical modification of this compound through derivatization and functionalization reactions expands its utility beyond its initial application. These reactions target the aldehyde and alkene functional groups to create a diverse array of molecules with tailored properties.

Catalytic Hydrogenation to Saturated Aldehyde Derivatives (e.g., Lilial)

A significant industrial application of this compound is its conversion to p-tert-butyl-α-methylhydrocinnamaldehyde, commonly known as Lilial. google.comnih.gov This transformation is achieved through selective catalytic hydrogenation, where the carbon-carbon double bond is reduced while preserving the aldehyde functionality. google.comgoogle.com

The choice of catalyst is crucial for achieving high selectivity. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. google.com The efficiency and selectivity of the hydrogenation can be enhanced by modifying the catalyst. For example, modifying a 5% Pd/C catalyst with potassium carbonate (K₂CO₃) has been shown to accelerate the reaction rate and improve the selectivity towards the desired saturated aldehyde. google.com

Table 1: Catalytic Systems for the Hydrogenation of Cinnamaldehyde Derivatives

| Catalyst System | Substrate | Key Findings | Reference |

|---|---|---|---|

| Modified 5% Pd/C with K₂CO₃ | This compound | Increased reaction speed and improved selectivity for Lilial. | google.com |

Conversion to Chiral Synthons and Subsequent Alkylation Reactions

This compound and its derivatives can serve as precursors for the synthesis of valuable chiral synthons. These synthons, or building blocks, can then be used in the construction of more complex chiral molecules.

A key strategy involves the enantioselective alkylation of derivatives of this compound. For instance, malonate derivatives can be alkylated under phase-transfer catalytic conditions to introduce a new stereocenter. researchgate.netfrontiersin.org The resulting α,α-dialkylmalonates are versatile intermediates that contain a quaternary carbon center. researchgate.netfrontiersin.orgnih.gov

These chiral malonates can undergo further transformations. For example, selective hydrolysis of one of the ester groups can yield a chiral malonic monoacid. frontiersin.orgnih.gov This selective deprotection is a critical step, as it allows for further synthetic manipulations at the newly freed carboxylic acid group. The choice of reaction conditions (acidic or basic) determines which ester group is cleaved. frontiersin.orgnih.gov These chiral building blocks have been successfully employed in the total synthesis of natural products. frontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| p-tert-Butyl-α-methylhydrocinnamaldehyde (Lilial) |

| p-tert-Butylbenzaldehyde |

| Propionaldehyde |

| Potassium Carbonate |

| Palladium on Carbon |

| Platinum |

| Molybdenum |

| Malonates |

| α-Methyl-α-alkylmalonates |

| α,α-Dialkylmalonates |

Mechanistic Investigations of Reactions Involving P Tert Butyl 2 Methylcinnamaldehyde

Studies on Nucleophilic Additions to the Carbonyl and Carbon-Carbon Double Bonds

The reactivity of p-tert-butyl-2-methylcinnamaldehyde is characterized by the electrophilic nature of both the carbonyl carbon and the β-carbon of the carbon-carbon double bond. Nucleophilic attack can occur at either of these positions, leading to 1,2-addition or 1,4-conjugate addition products, respectively. The regioselectivity and stereoselectivity of these additions are influenced by the nature of the nucleophile, the reaction conditions, and the inherent structural features of the aldehyde.

Grignard Reagent Additions and Diastereoselectivity

The addition of Grignard reagents to α,β-unsaturated aldehydes can proceed via either 1,2- or 1,4-addition pathways. In the case of this compound, the presence of the α-methyl group sterically hinders the approach of the Grignard reagent to the β-carbon, generally favoring 1,2-addition to the carbonyl group. This leads to the formation of a new stereocenter at the carbinol carbon.

The diastereoselectivity of this addition is a critical aspect of the reaction mechanism. While specific studies on this compound are not extensively documented in publicly available literature, general principles of nucleophilic additions to chiral and prochiral carbonyls can be applied. The addition of a Grignard reagent (R'MgX) to this compound creates a product with two adjacent stereocenters. The relative orientation of the newly formed hydroxyl group and the existing α-methyl group can result in either syn or anti diastereomers.

The stereochemical outcome can often be predicted by Felkin-Anh or related models of asymmetric induction. These models consider the steric hindrance of the substituents attached to the carbonyl and the trajectory of the incoming nucleophile. The bulky p-tert-butylphenyl group and the α-methyl group will orient themselves to minimize steric interactions, thereby directing the approach of the Grignard reagent to one face of the carbonyl group over the other. For instance, studies on the addition of organometallic reagents to α,β-alkoxy ketones have shown that the presence of a chelating group can direct the stereoselectivity of the addition. clockss.org While this compound lacks a strongly chelating group, the steric bulk of its substituents remains a dominant factor in controlling diastereoselectivity.

Reactions with Phosphorus-Containing Reagents

Phosphorus-containing reagents, particularly those used in the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are pivotal for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com These reactions offer a powerful tool for carbon-carbon double bond formation with a high degree of control over the location of the new double bond. libretexts.org

In the context of this compound, the Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The mechanism proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct. wikipedia.orgmasterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. wikipedia.orgyoutube.com These carbanions are generally more nucleophilic and less basic than the corresponding Wittig reagents. A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, simplifying purification. wikipedia.org Mechanistically, the HWE reaction also proceeds through the addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate and subsequent elimination. A significant feature of the HWE reaction is its general propensity to produce (E)-alkenes with high selectivity. wikipedia.orgnrochemistry.com This selectivity is attributed to the thermodynamic equilibration of the intermediates, where the transition state leading to the (E)-alkene is lower in energy. nrochemistry.com When reacting with this compound, the HWE reaction would be expected to yield the corresponding (E)-diene.

| Reagent Type | Typical Product Stereochemistry | Mechanistic Intermediate | Byproduct |

| Unstabilized Wittig Reagent | (Z)-alkene | Oxaphosphetane | Triphenylphosphine oxide |

| Stabilized Wittig Reagent | (E)-alkene | Oxaphosphetane | Triphenylphosphine oxide |

| Horner-Wadsworth-Emmons Reagent | (E)-alkene | Oxaphosphetane | Dialkylphosphate salt |

Exploration of Catalytic Reaction Mechanisms

Catalysis offers efficient and selective routes for the transformation of this compound. Organocatalysis, supramolecular catalysis, and radical-mediated catalysis each provide distinct mechanistic pathways to a variety of valuable products.

Organocatalysis Pathways (e.g., Iminium and Enamine Catalysis)

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For α,β-unsaturated aldehydes like this compound, iminium and enamine catalysis are particularly relevant.

Iminium catalysis involves the reaction of the aldehyde with a chiral secondary amine catalyst to form a transient, electron-deficient iminium ion. This activation lowers the LUMO of the π-system, enhancing the reactivity of the aldehyde towards nucleophiles in reactions such as Diels-Alder cycloadditions. For example, in a study combining iminium and supramolecular catalysis, E-cinnamaldehydes were shown to undergo [4+2] cycloaddition with dienes in the presence of L-proline as the organocatalyst. researchgate.netnih.govchemrxiv.org The catalytic cycle begins with the formation of an iminium ion from the cinnamaldehyde (B126680) and proline. This activated dienophile then reacts with the diene. Subsequent hydrolysis regenerates the catalyst and releases the product.

Enamine catalysis , conversely, involves the formation of a nucleophilic enamine intermediate from the aldehyde and a chiral amine catalyst. This pathway raises the HOMO of the molecule, making the α-carbon susceptible to attack by electrophiles. While less common for reactions directly at the double bond of cinnamaldehydes, this activation strategy is fundamental in many other organocatalytic transformations.

Supramolecular Catalysis in Cycloaddition Reactions (e.g., Diels-Alder)

Supramolecular catalysis utilizes non-covalent interactions within a host-guest assembly to control reactivity and selectivity. Resorcin wikipedia.orgarene hexamers, for instance, can form capsular assemblies that encapsulate guest molecules and catalyze their reactions.

In the context of the Diels-Alder reaction, a supramolecular host can co-encapsulate both the dienophile (this compound, activated as an iminium ion) and the diene. researchgate.netchemrxiv.org This encapsulation within the confined space of the capsule increases the effective molarity of the reactants and can enforce a specific orientation, leading to enhanced reaction rates and selectivities. Research on E-cinnamaldehydes has demonstrated that the combination of a resorcin wikipedia.orgarene hexamer and an iminium catalyst (like L-proline) is essential for the [4+2] cycloaddition to proceed, indicating a synergistic catalytic effect. nih.govchemrxiv.org The proposed mechanism involves the formation of the encapsulated iminium ion, which then undergoes the cycloaddition within the host capsule.

Radical Mechanism in Oxidation Reactions

The oxidation of this compound can proceed through radical mechanisms, particularly in the presence of radical initiators such as peroxides. The presence of the aldehyde functional group and the allylic methyl group provides sites for radical attack.

While specific studies on the radical oxidation of this compound are limited, the general mechanisms of autoxidation and peroxide-initiated oxidations of similar structures provide insight. The reaction likely initiates with the abstraction of a hydrogen atom, either the aldehydic hydrogen or a hydrogen from the α-methyl group, by a radical species. For instance, tert-butoxyl radicals, generated from the decomposition of tert-butyl hydroperoxide (TBHP), can abstract a hydrogen atom to form a carbon-centered radical. beilstein-journals.orgnih.govmdpi.com

Stereochemical Outcome and Diastereomeric Ratio Determination in Complex Reactions

The synthesis of complex molecules often requires precise control over the three-dimensional arrangement of atoms. In reactions involving prochiral substrates like this compound, the formation of new stereocenters with a high degree of selectivity is a primary objective. While specific experimental data on the diastereomeric ratios for reactions of this compound are not extensively documented in publicly available literature, the stereochemical course of its reactions can be predicted based on well-established mechanistic principles.

The molecular architecture of this compound, featuring a sterically demanding tert-butyl group on the phenyl ring and a methyl group at the α-position, creates a highly biased steric environment. This inherent structural feature is a dominant factor in dictating the facial selectivity of nucleophilic attack. In reactions at the carbonyl carbon (1,2-addition), established models like the Felkin-Anh and Cram models, which consider the steric and electronic properties of adjacent substituents, would predict that a nucleophile will preferentially approach from the less hindered face. This selective approach leads to the formation of one diastereomer in excess.

Similarly, in conjugate addition reactions (1,4-addition), such as a Michael addition, the stereochemistry of the newly formed stereocenter at the β-carbon is also subject to steric control. The bulky substituents guide the incoming nucleophile, resulting in a diastereoselective transformation. The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can further amplify this selectivity, often leading to products with high diastereomeric and enantiomeric excess. For example, studies on related cinnamaldehyde derivatives have shown that the formation of a transient iminium ion with a chiral amine catalyst can effectively shield one face of the molecule, leading to highly stereocontrolled conjugate additions. nih.gov

The precise determination of the resulting diastereomeric ratio is a critical step in evaluating the success of a stereoselective reaction. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for this purpose. The protons in different diastereomers exist in distinct chemical environments, leading to separate signals with unique chemical shifts and coupling constants, allowing for their quantification. Another indispensable technique is High-Performance Liquid Chromatography (HPLC), especially when employing a chiral stationary phase, which can physically separate and quantify both diastereomers and enantiomers.

Key Factors Influencing Diastereoselectivity:

The table below summarizes the primary factors that are expected to influence the diastereomeric outcome of reactions involving this compound.

| Factor | Description | Expected Influence |

| Steric Hindrance | The significant bulk of the p-tert-butylphenyl and α-methyl groups creates a strong steric bias, favoring nucleophilic attack from the less encumbered side. | A high degree of diastereoselectivity is anticipated due to the pronounced facial differentiation. |

| Chiral Catalysts & Auxiliaries | The introduction of a chiral environment using stoichiometric chiral auxiliaries or catalytic amounts of chiral Lewis acids or organocatalysts. | Can lead to excellent levels of diastereomeric and enantiomeric control, often overriding the inherent, but potentially modest, substrate control. |

| Reaction Conditions | Parameters such as temperature, solvent polarity, and the nature of the nucleophile can significantly influence the energy of the diastereomeric transition states. | Lower reaction temperatures typically enhance selectivity by favoring the lower-energy transition state. |

| Electronic Effects | The electron-donating character of the tert-butyl group can subtly modulate the electronic properties of the conjugated system. | This effect is generally considered secondary to the dominant steric factors in controlling the stereochemical outcome. |

Principles of Vinylogous Reactivity in α,β-Unsaturated Aldehydes

The concept of vinylogy is fundamental to understanding the reactivity of conjugated systems. In an α,β-unsaturated aldehyde such as this compound, the electron-withdrawing character of the carbonyl group is transmitted through the adjacent carbon-carbon double bond. This electronic communication, or vinylogy, renders the β-carbon electrophilic and susceptible to attack by nucleophiles in a conjugate or 1,4-addition.

This principle can be extended to more elaborate conjugated systems. For aldehydes and ketones containing a longer chain of conjugated double bonds (polyenals or polyenones), the electronic influence of the carbonyl group can propagate to the γ, ε, or even more remote positions. Nucleophilic attack at these distal positions is known as a vinylogous reaction.

The operational mechanism of a vinylogous reaction typically involves the formation of an extended, delocalized intermediate such as a dienolate or a trienolate. For example, deprotonation of a β,γ-unsaturated ketone generates a dienolate anion where the negative charge is shared between the α- and γ-positions, rendering both sites nucleophilic.

A prominent illustration of this principle is the vinylogous Michael addition . The reaction proceeds through the following general steps:

Generation of the Vinylogous Nucleophile: A carbonyl compound with extended conjugation is treated with a base or a catalyst to form a delocalized enolate (e.g., a dienolate). In organocatalytic variants, a chiral amine can react with a dienal to form a nucleophilic trienamine intermediate.

Remote Nucleophilic Attack: The γ-carbon of this extended nucleophile attacks a Michael acceptor.

Final Product Formation: The resulting intermediate is subsequently protonated or undergoes further reaction to furnish the γ-functionalized product.

The regioselectivity of these reactions (α- versus γ-attack) can often be controlled by carefully choosing the reaction conditions and catalysts. Organocatalysis has emerged as a particularly powerful strategy for achieving high regio- and stereocontrol in vinylogous additions.

For this compound, while it is structurally an α,β-unsaturated aldehyde, the principles of vinylogy are essential for predicting its reactivity in scenarios where it could be transformed into a more extended conjugated system or when it participates as a dienophile in cycloaddition reactions.

Advanced Analytical and Spectroscopic Characterization of P Tert Butyl 2 Methylcinnamaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the electronic environment of each nucleus within p-tert-Butyl-2-methylcinnamaldehyde can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the (E)-isomer of this compound, the spectrum is expected to show distinct signals corresponding to the aldehydic, vinylic, aromatic, C-methyl, and tert-butyl protons. The large, sharp singlet for the tert-butyl group is a characteristic feature in the spectrum of many related compounds. nih.govresearchgate.net The chemical shift (δ) of the aldehydic proton appears far downfield due to the deshielding effect of the carbonyl group. The vinylic proton and the protons on the aromatic ring resonate in the olefinic and aromatic regions, respectively, with their coupling patterns providing information about their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. The carbonyl carbon of the aldehyde is highly deshielded and appears at the low-field end of the spectrum. The carbons of the aromatic ring and the double bond appear in the intermediate region, while the aliphatic carbons of the methyl and tert-butyl groups are found at the high-field end of the spectrum. Combining ¹H and ¹³C NMR data with two-dimensional techniques like COSY and HMQC allows for the complete and unambiguous assignment of all signals. mdpi.com

Predicted NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 9.5 - 10.1 (s) | 190 - 195 |

| Vinylic (=CH) | 7.3 - 7.6 (s) | 150 - 160 |

| Aromatic (C-H) | 7.2 - 7.5 (d, J ≈ 8 Hz) | 125 - 130 |

| Aromatic (C-H) | 7.5 - 7.8 (d, J ≈ 8 Hz) | 129 - 132 |

| Vinylic C-CH₃ | - | 135 - 145 |

| Aromatic C-tBu | - | 150 - 155 |

| Methyl (-CH₃) | 2.0 - 2.2 (s) | 10 - 15 |

| tert-Butyl (C(CH₃)₃) | 1.3 - 1.4 (s) | 31 - 32 |

| tert-Butyl (C(CH₃)₃) | - | 34 - 35 |

| Note: Predicted values are based on spectral data of analogous compounds and general NMR principles. 's' denotes singlet, 'd' denotes doublet, and 'J' represents the coupling constant. |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GLC)

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for separating isomers. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) are powerful methods for these purposes.

Purity Assessment by Gas-Liquid Chromatography (GLC): GLC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is a standard method for determining the chemical purity of volatile compounds like this compound. doaj.orgnih.gov The sample is vaporized and passed through a capillary column containing a stationary phase. A non-polar or medium-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase, is suitable for this analysis. nih.gov The purity is determined by the relative area of the main peak in the resulting chromatogram. This method can also separate the E and Z geometric isomers of the compound, allowing for the determination of isomeric purity.

Isomer Separation and Chiral Analysis: The structure of (E)-3-(4-tert-butylphenyl)-2-methylprop-2-enal is achiral, meaning it is superimposable on its mirror image and therefore does not exist as enantiomers. Consequently, the determination of enantiomeric excess is not applicable to this specific molecule. Instead, chromatographic methods are employed to separate its geometric isomers (E/Z).

For related compounds that are chiral, Chiral HPLC or Chiral GC are the definitive methods for separating enantiomers and determining their ratio, or enantiomeric excess (ee). wvu.edunih.govmdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and their separation. The choice of the chiral selector in the stationary phase is critical for achieving effective separation. mdpi.com

Hypothetical GLC Conditions for Purity Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector Temperature | 300 °C |

| Note: These are typical starting conditions and would require optimization for this specific analyte. |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with gas chromatography (GC-MS), it provides both separation and structural identification capabilities, making it invaluable for confirming the identity of reaction products and monitoring reaction progress. doaj.orgresearchgate.net

Upon introduction into the mass spectrometer, typically using Electron Ionization (EI), the this compound molecule is ionized to form a molecular ion (M+•), whose m/z value corresponds to the molecular weight of the compound (202.3 g/mol ). nih.gov This molecular ion then undergoes fragmentation through characteristic pathways.

Common fragmentation patterns for aldehydes include α-cleavage and McLafferty rearrangements. libretexts.orglibretexts.orgyoutube.com For this compound, key fragmentations are expected to involve the loss of small, stable radicals or neutral molecules.

Loss of a hydrogen radical (•H): Leads to a stable [M-1]⁺ ion at m/z 201.

Loss of an aldehyde radical (•CHO): Results in an [M-29]⁺ ion at m/z 173.

Loss of a methyl radical (•CH₃): From the vinylic position, giving an [M-15]⁺ ion at m/z 187.

Loss of a tert-butyl radical (•C(CH₃)₃): A very characteristic fragmentation for tert-butyl substituted aromatics, leading to a prominent [M-57]⁺ ion at m/z 145. This fragment can subsequently lose CO to form an ion at m/z 117.

The unique fragmentation pattern serves as a chemical "fingerprint," allowing for confident identification of the compound.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Mass/Charge) | Proposed Fragment Ion Identity |

| 202 | [C₁₄H₁₈O]⁺• (Molecular Ion, M⁺•) |

| 201 | [M - H]⁺ |

| 187 | [M - CH₃]⁺ |

| 173 | [M - CHO]⁺ |

| 145 | [M - C(CH₃)₃]⁺ |

| 117 | [M - C(CH₃)₃ - CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C(CH₃)₃]⁺ (tert-Butyl cation) |

| Note: The relative abundance of these fragments depends on the ionization energy and the stability of the resulting ions. |

Computational and Theoretical Studies on P Tert Butyl 2 Methylcinnamaldehyde

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like p-tert-Butyl-2-methylcinnamaldehyde. These calculations provide a detailed understanding of the molecule's geometry and electronic structure. researchgate.net

One of the key applications of these methods is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

For instance, in a study of a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV and the LUMO energy was 0.363 eV. bsu.by Such calculations, when applied to this compound, would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, thereby predicting its behavior in chemical reactions.

Moreover, quantum chemical calculations can predict various electronic properties, which are summarized in the table below for a representative calculation.

| Property | Description |

| Total Energy | The total energy of the molecule in its optimized geometry. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; an indicator of chemical reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Note: The specific values for this compound would be obtained from dedicated quantum chemical calculations.

Molecular Dynamics (MD) Simulations in Understanding Molecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov For this compound, MD simulations can provide critical insights into its interactions with other molecules, such as those in biological membranes or solvent environments. nih.gov These simulations are particularly valuable for understanding how the compound behaves in complex biological systems. nih.gov

The process involves creating a computational model of the system of interest, including the this compound molecule and its surrounding environment. The forces between the atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the trajectory of each atom over a specific period. nih.gov This allows for the observation of dynamic processes, such as how the molecule diffuses, changes conformation, and binds to other molecules. nih.gov

Key parameters that can be analyzed from MD simulations include:

| Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure, indicating conformational stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual atoms or residues around their average positions, highlighting flexible regions of the molecule. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding molecules varies as a function of distance from a central molecule, revealing information about solvation shells and intermolecular interactions. |

| Binding Free Energy | The energy associated with the binding of the molecule to a target, which can be calculated using methods like MM-PBSA. nih.gov |

MD simulations have been instrumental in studying the interactions of various molecules with biological membranes, providing a detailed view of how these molecules partition into the lipid bilayer and interact with membrane proteins. nih.govnih.gov

Molecular Docking Studies for Enzyme-Substrate Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of this compound, molecular docking can be employed to investigate its potential interactions with enzymes, such as those involved in its metabolism or potential biological activity. nih.gov

This method involves placing the ligand (this compound) into the binding site of a receptor (an enzyme) and evaluating the binding affinity using a scoring function. The results provide a model of the binding mode, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.gov

For example, studies on other compounds have successfully used molecular docking to understand their inhibitory effects on enzymes by identifying the specific amino acid residues involved in the binding. nih.govnih.gov The binding energy, often expressed in kcal/mol, is a key output of docking studies, with lower values indicating a more favorable binding interaction. nih.gov

A typical output from a molecular docking study for this compound with a hypothetical enzyme would include:

| Parameter | Description |

| Binding Energy/Affinity (kcal/mol) | An estimation of the strength of the interaction between the ligand and the enzyme. |

| Predicted Ki (Inhibition Constant) | A theoretical measure of the inhibitory potency of the compound. |

| Interacting Residues | The specific amino acid residues within the enzyme's active site that form bonds or close contacts with the ligand. |

| Types of Interactions | The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts). |

These studies are crucial for understanding the molecular basis of a compound's biological activity and can guide the design of new molecules with desired properties. csic.esresearchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction

The development of a QSAR model involves several steps. First, a dataset of compounds with known experimental data for a specific endpoint (e.g., biodegradability, fish toxicity) is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode information about the molecule's size, shape, electronic properties, and lipophilicity. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that relates the molecular descriptors to the observed activity. nih.gov The predictive power of the QSAR model is assessed through internal and external validation procedures. nih.gov

Key components of a QSAR model for predicting the environmental fate of this compound would include:

| Component | Description |

| Endpoint | The environmental property being predicted (e.g., half-life in water, bioconcentration factor). |

| Molecular Descriptors | The structural or physicochemical properties used in the model (e.g., logP, molecular weight, specific electronic or topological indices). |

| Regression Equation | The mathematical formula that defines the relationship between the descriptors and the endpoint. |

| Statistical Parameters (R², Q²) | Measures of the model's goodness-of-fit and predictive ability. nih.gov |

QSAR provides a cost-effective and time-efficient alternative to experimental testing for screening the potential environmental impact of chemicals. ecetoc.org

Biological Activity Research of P Tert Butyl 2 Methylcinnamaldehyde and Its Derivatives Mechanistic and in Vitro Focus

Enzyme Inhibition Studies

While direct and extensive research on the enzyme inhibitory properties of p-tert-butyl-2-methylcinnamaldehyde is limited in publicly available literature, the broader class of cinnamaldehyde (B126680) derivatives and phenolic compounds has been a subject of interest, particularly concerning the enzyme tyrosinase.

Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis in mammals and enzymatic browning in plants. nih.govmdpi.com Consequently, inhibitors of this enzyme are sought after in the cosmetic and food industries. nih.gov Phenolic compounds that are structurally similar to tyrosinase's natural substrates, like tyrosine and L-DOPA, are often investigated as potential inhibitors. researchgate.net

Although specific IC50 values for this compound are not documented in available studies, related compounds such as 4-tert-butylphenol (B1678320) (TBP) and 4-tert-butylcatechol (B165716) (TBC) are known to be oxidized by tyrosinase, indicating an interaction with the enzyme's active site. researchgate.net The inhibitory activity of various flavonoids and other phenolic compounds often correlates with their ability to chelate the copper ions within the tyrosinase active site. mdpi.comtandfonline.com Given its structure, this compound could theoretically interact with the enzyme, but dedicated studies are required to confirm and quantify any inhibitory or substrate activity.

Mechanistic studies are crucial for understanding how a compound inhibits an enzyme. Techniques like UV-visible spectrophotometry and fluorescence quenching spectroscopy are commonly employed to elucidate these interactions. For instance, fluorescence quenching analysis of tyrosinase interacting with inhibitors can reveal whether the inhibition mechanism is static (due to the formation of a ground-state complex) or dynamic (due to collisional quenching). nih.gov Such studies also help determine binding constants (K) and the number of binding sites. nih.gov

For example, studies on 7,8,4´-trihydroxyflavone, a known tyrosinase inhibitor, showed a static quenching mechanism with a single binding site, suggesting that hydrogen bonds and van der Waals forces were the primary drivers of the interaction. nih.gov While these specific analyses have not been published for this compound, they represent the standard methodologies that would be necessary to understand its potential mode of action on tyrosinase or other enzymes.

In Vitro Antimicrobial Activity

The antimicrobial properties of cinnamaldehyde and its derivatives are well-documented, showing efficacy against a range of bacteria and fungi. nih.gov The activity is often attributed to the aldehyde group, which can react with biological nucleophiles like proteins and nucleic acids.

Aggregatibacter actinomycetemcomitans is a Gram-negative bacterium strongly associated with aggressive forms of periodontitis. nih.gov Its virulence is linked to its ability to form biofilms, which protect it from host defenses and antimicrobial agents. rsc.org

| Compound/Derivative Class | Target Organism(s) | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Cinnamaldehyde | E. coli, Vibrio spp. | Inhibition of biofilm formation, reduced motility, reduced virulence. rsc.orgacs.org | Interference with AI-2 based quorum sensing; inhibition of cell membrane synthesis. acs.org |

| Cinnamaldehyde Derivatives | Vibrio spp. | Reduced pigment and protease production; reduced survival under stress. acs.org | Decreased DNA-binding activity of LuxR. acs.org |

| Essential Oils (containing aldehydes) | A. actinomycetemcomitans, P. gingivalis | Selective antimicrobial activity. researchgate.net | Not specified, likely multifactorial. |

Cinnamaldehyde and its congeners have demonstrated notable antifungal activity. nih.gov Research on cinnamaldehyde derivatives against wood-rot fungi revealed that structural features such as the aldehyde group, a conjugated double bond, and the substitution pattern on the phenyl ring are important for their efficacy. The presence of a methyl group at the alpha position (as seen in alpha-methyl cinnamaldehyde) was associated with strong antifungal action. This suggests that the 2-methyl group in this compound could positively influence its antifungal potential.

Understanding the metabolic fate of a compound is essential for evaluating its biological activity and persistence. While specific metabolic studies on this compound are scarce, the metabolic pathways of its parent compound, cinnamaldehyde, have been investigated.

In biological systems, cinnamaldehyde can undergo two primary transformations:

Oxidation: The aldehyde group can be rapidly oxidized to form its corresponding carboxylic acid, cinnamic acid.

Reduction: The aldehyde can be reduced to its corresponding alcohol, cinnamyl alcohol.

These two metabolites, cinnamic acid and cinnamyl alcohol, can exist in equilibrium with cinnamaldehyde within the body. It is highly probable that this compound follows analogous metabolic pathways, being converted into p-tert-butyl-2-methylcinnamic acid and p-tert-butyl-2-methylcinnamyl alcohol. The bulky tert-butyl group is generally stable and less likely to be metabolized in these initial steps.

| Parent Compound | Metabolic Pathway | Resulting Metabolite |

|---|---|---|

| This compound (Predicted) | Oxidation | p-tert-Butyl-2-methylcinnamic acid |

| Reduction | p-tert-Butyl-2-methylcinnamyl alcohol |

Metabolic Transformations in Biological Systems

Pathways of Metabolism (e.g., Beta-oxidation of Cinnamyl Derivatives)

The metabolism of cinnamyl derivatives, a class of compounds to which this compound belongs, can proceed through various biochemical reactions. One of the key metabolic routes for compounds containing a phenylpropanoid backbone is beta-oxidation.

Research on the metabolism of 3-phenylpropanoids in the betaproteobacterium "Aromatoleum aromaticum" EbN1 has provided evidence for a beta-oxidation pathway. nih.gov This process involves the sequential breakdown of the propanoic acid side chain. Studies have identified key enzymes involved in this pathway, including fatty acid-coenzyme A (CoA) ligase, enoyl-CoA hydratase/isomerase, 3-hydroxyacyl-CoA dehydrogenase, and β-ketothiolase. nih.gov These enzymes work in concert to shorten the acyl chain, ultimately leading to the formation of benzoyl-CoA or its hydroxylated derivatives. nih.gov The detection of metabolites such as 3-hydroxy-3-phenylpropanoate during the anaerobic growth of bacteria with cinnamate (B1238496) further supports the operation of this beta-oxidation pathway. nih.gov

While this research was conducted in bacteria, similar metabolic principles can apply in higher organisms. For instance, the metabolism of cinnamic acid in rats has been shown to involve chain-shortening through beta-oxidation. nih.gov The initial step in the metabolism of many xenobiotics, including those with a tert-butyl group, often involves hydroxylation by cytochrome P450 (CYP) enzymes. nih.gov The resulting alcohol can then undergo further oxidation. In the case of this compound, it is plausible that the aldehyde group is first oxidized to a carboxylic acid, forming p-tert-butyl-2-methylcinnamic acid. This resulting cinnamic acid derivative could then potentially enter a beta-oxidation-like pathway.

The presence of the tert-butyl group on the phenyl ring and the methyl group at the alpha position of the cinnamaldehyde structure may influence the rate and extent of metabolism. The bulky tert-butyl group can sometimes pose a steric hindrance to enzymatic activity, potentially slowing down metabolic processes. nih.gov

In Vitro Cytotoxicity Assays in Cancer Cell Lines

The cytotoxic potential of cinnamaldehyde and its derivatives against various cancer cell lines has been a subject of scientific investigation. Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). mdpi.comnih.gov

A study on the in vitro cytotoxicity of various cinnamaldehydes and related compounds against a panel of human solid tumor cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), XF498 (CNS cancer), and HCT15 (colon cancer), revealed important structure-activity relationships. nih.gov The research indicated that the propenal group is a key functional group for the antitumor activity of these compounds. nih.gov Saturated aldehydes were found to be significantly less cytotoxic than their unsaturated counterparts. nih.gov While this compound was not specifically tested in this study, the findings suggest that its α,β-unsaturated aldehyde moiety is crucial for potential cytotoxic effects.

The table below summarizes the cytotoxic activity of some cinnamaldehyde analogues from the aforementioned study.

| Compound | Cell Line | ED50 (µg/mL) |

| Cinnamaldehyde Analogue 1 | HCT15 | 0.63 |

| Cinnamaldehyde Analogue 2 | SK-MEL-2 | 8.1 |

| Cinnamaldehyde Analogues | A549 | >15 |

It is important to note that the specific substitutions on the phenyl ring and the side chain can significantly modulate the cytotoxic potency. For example, some fragrance ingredients, which can include cinnamaldehyde derivatives, have demonstrated cytotoxic effects in in vitro studies on neuroblastoma cell lines. researchgate.net Research on cinnamaldehyde itself has shown it to possess anticancer properties against various cancer cell lines. researchgate.net However, its hydrophobic nature can limit its bioavailability. researchgate.net

The presence of the p-tert-butyl group in this compound could influence its cytotoxic activity. The lipophilicity conferred by the tert-butyl group might enhance its ability to cross cell membranes. Conversely, the steric bulk of this group could also affect its interaction with biological targets. Further research is necessary to specifically evaluate the in vitro cytotoxicity of this compound against a range of cancer cell lines to determine its potential as an anticancer agent.

Environmental Fate and Degradation Studies of Cinnamaldehyde Derivatives

Biodegradation Potential and Persistence Assessment in Environmental Compartments

The persistence of a chemical in the environment is determined by its resistance to degradation processes, with biodegradation being a primary pathway for organic compounds. For p-tert-butyl-2-methylcinnamaldehyde, a complete picture of its biodegradation potential is still emerging, with a notable lack of direct experimental data from standardized ready biodegradability tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

While specific studies on this compound are limited, information on structurally related compounds can provide some insights. For instance, the saturated analogue, p-tert-butyl-alpha-methylhydrocinnamic aldehyde (also known as lilial), has been the subject of more extensive study. However, the presence of the α,β-unsaturated aldehyde in this compound can influence its reactivity and biodegradability compared to its saturated counterpart.

Some data suggests a degree of persistence for related compounds under certain conditions. For example, the stability of p-tert-butyl-alpha,alpha-dimethyl dihydrocinnamaldehyde in detergents containing perborate (B1237305) has been noted to be significantly higher than its less substituted analogue, suggesting that the structural complexity of these molecules can enhance their persistence in specific chemical matrices. google.com

The degradation of cinnamaldehyde (B126680) and its derivatives can be influenced by the presence of substituents on the aromatic ring and the side chain. For instance, studies on the biodegradation of other substituted aromatic compounds, like naphthalenes, have shown that the type and position of substituents can significantly affect the metabolic pathways and degradation rates. nih.gov

Given the absence of direct experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the biodegradability of this compound. These computational tools use the chemical structure of a compound to estimate its properties, including its potential for biodegradation. However, the accuracy of these predictions is dependent on the model's training set and the complexity of the target molecule.

Table 1: Available Data on the Biodegradation and Persistence of Related Cinnamaldehyde Derivatives

| Compound Name | Test Type/Observation | Result/Finding |

| p-tert-Butyl-alpha,alpha-dimethyl dihydrocinnamaldehyde | Stability in detergent with 20% perborate (40°C, 40 days) | 71% remained |

| p-tert-Butyl-alpha-methyl-dihydrocinnamaldehyde | Stability in detergent with 20% perborate (40°C, 40 days) | 19% remained |

Environmental Partitioning Behavior (e.g., Volatility to Air Compartment)

The environmental partitioning of a chemical describes its distribution among different environmental compartments, namely air, water, soil, and sediment. This behavior is governed by the substance's physical and chemical properties, such as its vapor pressure, water solubility, and partitioning coefficients.

Volatility to the Air Compartment

The tendency of a chemical to volatilize from water or soil into the atmosphere is largely determined by its vapor pressure and Henry's Law Constant. For this compound, estimated values for these properties are available.

Partitioning between Water, Soil, and Sediment

The distribution of this compound between water and soil or sediment is influenced by its water solubility and its affinity for organic matter in soil and sediment. The octanol-water partition coefficient (Log P or Log Kow) is a key parameter used to predict this behavior. A higher Log P value generally indicates a greater tendency for a substance to adsorb to soil and sediment and to bioaccumulate in organisms.

The soil adsorption coefficient (Koc) is a more direct measure of a chemical's tendency to bind to the organic fraction of soil and sediment. herts.ac.ukchemsafetypro.com It can be experimentally determined or estimated from the Log P value. researchgate.net For this compound, specific experimental Koc values are not readily found in the literature, necessitating reliance on estimations.

Table 2: Estimated Physicochemical Properties and Partitioning Parameters for this compound

| Property | Estimated Value | Implication for Environmental Partitioning |

| Molecular Weight | 202.29 g/mol nih.gov | Influences diffusion and transport. |

| Vapor Pressure | 0.00109 mmHg at 25°C | Suggests a low to moderate potential for volatilization from dry surfaces. |

| Water Solubility | Insoluble | Low mobility in the aqueous phase and a tendency to partition to other phases. |

| Log P (Octanol-Water Partition Coefficient) | 3.9 nih.gov | Indicates a potential for adsorption to soil and sediment and for bioaccumulation. |

| Henry's Law Constant | 6.2 x 10^2 mol/(m³·Pa) (for a structurally similar compound, 2,6-di-tert-butyl-p-benzoquinone) henrys-law.org | Suggests a moderate tendency to partition from water to air. |

| Soil Adsorption Coefficient (Koc) | Estimated from Log P | Expected to have moderate to low mobility in soil. |

It is important to note that these values are largely estimated and provide a theoretical understanding of the compound's behavior. Experimental studies are needed to confirm these predictions and to provide a more definitive assessment of the environmental partitioning of this compound.

Emerging Applications and Future Research Frontiers for P Tert Butyl 2 Methylcinnamaldehyde

Role as a Key Intermediate in Fine Chemical Synthesis

p-tert-Butyl-2-methylcinnamaldehyde serves as a significant intermediate in the production of other high-value chemicals. A primary example is its use in the synthesis of p-tert-butyl-α-methylhydrocinnamaldehyde, a fragrance ingredient known commercially as Lilial. google.comnih.gov The synthesis process involves the selective hydrogenation of this compound. google.com This transformation highlights the compound's importance in the fragrance industry, where specific molecular structures are required to achieve desired scents.

The versatility of this compound as a precursor extends to the creation of novel fragrance molecules. For instance, a patented process describes the synthesis of p-tert-butyl-alpha,alpha-dimethyl dihydrocinnamaldehyde, a compound with a potent lily-of-the-valley fragrance, which is more stable in products like soaps and detergents than its precursor. google.com This synthesis can be achieved through the methylation of the hydrogenated form of this compound, demonstrating a multi-step synthetic pathway where our subject compound is a foundational element. google.com

The synthesis of these fine chemicals often involves catalytic processes. For example, the hydrogenation of this compound to its corresponding saturated aldehyde can be achieved using a modified Palladium on carbon (Pd/C) catalyst. google.com The efficiency and selectivity of such reactions are crucial for industrial-scale production.

Table 1: Fine Chemicals Derived from this compound

| Precursor Compound | Derived Fine Chemical | Application |

| This compound | p-tert-Butyl-α-methylhydrocinnamaldehyde (Lilial) | Fragrance |

| p-tert-Butyl-α-methylhydrocinnamaldehyde | p-tert-Butyl-alpha,alpha-dimethyl dihydrocinnamaldehyde | Fragrance |

Application in Corrosion Inhibition Mechanisms

Research into corrosion inhibitors has identified organic compounds containing specific functional groups as effective agents for protecting metals in acidic environments. While direct studies on this compound are limited, the corrosion inhibition potential of structurally similar molecules, particularly those with a tert-butyl benzyl (B1604629) group, has been investigated. researchgate.net These studies provide a strong indication of the potential efficacy of this compound as a corrosion inhibitor.

The mechanism of inhibition by these types of organic molecules typically involves their adsorption onto the metal surface, forming a protective film. This film acts as a barrier, retarding both the anodic and cathodic reactions of the corrosion process. researchgate.net The presence of heteroatoms like oxygen in the aldehyde group, along with the electron-rich aromatic ring and the bulky tert-butyl group, are features that can enhance the adsorption process. The adsorption can be physical, chemical, or a combination of both, and often follows established adsorption isotherms like the Langmuir model. researchgate.netnih.gov

Studies on related compounds have shown that they act as mixed-type inhibitors, meaning they influence both the rate of metal dissolution and hydrogen evolution. researchgate.netnih.gov The inhibition efficiency of these compounds has been found to be dependent on their concentration and the operating temperature. researchgate.netnih.gov Theoretical studies, such as those using density functional theory (DFT), can further elucidate the relationship between the molecular structure of the inhibitor and its protective capabilities by examining parameters like the energy of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the dipole moment. rsc.org

Table 2: Research Findings on Structurally Similar Corrosion Inhibitors

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency | Mechanism |

| Compounds with tert-butyl benzyl group | Mild Steel | 0.5 M HCl | Up to 92.6% | Mixed-type, follows Langmuir and Freundlich isotherms |

| tert-butyl piperazine (B1678402) derivative | Carbon Steel | 1M HCl | Up to 91.5% | Mixed-type, follows Langmuir isotherm |

Potential for Integration into Smart Materials and Responsive Systems via Aldehyde Functionality

The aldehyde functional group in this compound offers a reactive site for its incorporation into "smart" or responsive materials. These materials are designed to change their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. frontiersin.org Cinnamaldehyde (B126680) and its derivatives have been explored for their potential in creating stimuli-responsive polymers for biomedical applications. mdpi.comnih.gov

One promising area is the development of drug delivery systems. By conjugating this compound to a polymer backbone through a stimuli-sensitive linkage, a "smart" polymer can be created. mdpi.comnih.govresearchgate.net For example, an acetal (B89532) linkage formed with the aldehyde group can be designed to be stable at physiological pH but hydrolyze in the acidic environment of a tumor, releasing the active compound. frontiersin.org Similarly, thioacetal linkages can be engineered to be sensitive to reactive oxygen species (ROS), which are often elevated in diseased tissues. nih.gov

The integration of cinnamaldehyde derivatives into polymers can impart environmental responsiveness to the material. nih.gov This opens up possibilities for creating hydrogels that can degrade under specific conditions, making them suitable for controlled drug release applications. frontiersin.org The α,β-unsaturated aldehyde structure is highly reactive and can be used to couple the molecule to the side chains of polymers, incorporate it as a monomer in the polymer backbone, or use it as a bridge to connect different polymer segments. mdpi.com

Table 3: Stimuli-Responsive Linkages Involving Aldehyde Functionality

| Linkage Type | Stimulus | Application |

| Imine, Hydrazone, Acetal | pH | Controlled drug release |

| Thioacetal | Reactive Oxygen Species (ROS) | Targeted drug delivery |

Exploration of Novel Derivatives for Targeted Chemical and Biological Research

The core structure of this compound provides a scaffold for the synthesis of novel derivatives with potential applications in both chemical and biological research. The modification of this structure can lead to compounds with enhanced or entirely new properties.

In the realm of chemical research, the synthesis of new fragrance compounds is an ongoing endeavor. As previously mentioned, the methylation of the hydrogenated derivative of this compound leads to a new fragrance molecule with improved stability. google.com This highlights how relatively simple modifications can result in compounds with superior performance characteristics for specific applications.

From a biological perspective, cinnamaldehyde and its derivatives have been shown to possess a range of activities, including antifungal properties. nih.gov This has spurred research into synthesizing novel derivatives with the aim of developing new therapeutic agents. By modifying the structure of this compound, it may be possible to create derivatives with targeted biological activities. For example, research on other cinnamaldehyde derivatives has focused on creating compounds with anti-cancer properties. nih.gov The introduction of different substituents onto the aromatic ring or modifications to the aldehyde group could lead to new compounds with specific biological targets.

The synthesis of such derivatives can be achieved through various organic reactions. For instance, condensation reactions with other molecules can be used to create more complex structures. The exploration of these new chemical entities is a key aspect of drug discovery and materials science.

Q & A

Q. What are best practices for documenting search strategies in systematic reviews about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.